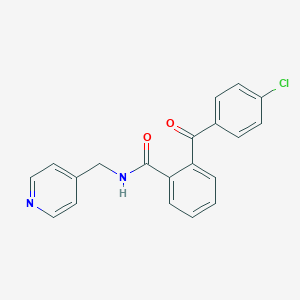
2,4-dibromo-N-(3-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibromo-N-(3-ethoxyphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its unique properties. It is commonly known as DEPB and is used in various laboratory experiments to understand its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
DEPB has been used in various scientific research studies, including cancer research, neurobiology, and pharmacology. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. DEPB has also been used to study the role of GABA receptors in the brain and has been found to have anxiolytic effects.
Mecanismo De Acción
The mechanism of action of DEPB is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the brain that helps regulate neuronal activity. DEPB has been shown to enhance GABAergic neurotransmission, leading to its anxiolytic effects.
Biochemical and Physiological Effects
DEPB has been found to have anxiolytic, anticonvulsant, and sedative effects in animal studies. It has also been shown to inhibit the growth of cancer cells in vitro. DEPB has a low toxicity profile and is well-tolerated in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEPB is a useful tool in laboratory experiments due to its unique properties. It is a selective GABA receptor agonist that can be used to study the role of GABAergic neurotransmission in various physiological processes. However, DEPB has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for research on DEPB. One area of interest is its potential as a therapeutic agent for anxiety disorders and epilepsy. Further studies are needed to understand its mechanism of action and efficacy in animal models. Additionally, DEPB could be used as a tool to study the role of GABAergic neurotransmission in other physiological processes, such as sleep and memory.
Métodos De Síntesis
DEPB can be synthesized by reacting 3-ethoxyaniline with 2,4-dibromobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DEPB as a white solid with a melting point of 139-141°C.
Propiedades
Fórmula molecular |
C15H13Br2NO2 |
|---|---|
Peso molecular |
399.08 g/mol |
Nombre IUPAC |
2,4-dibromo-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Br2NO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)13-7-6-10(16)8-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
Clave InChI |
BTCJSYWDYDFSDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B290839.png)


![Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
![Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290843.png)